2-(Oxan-4-yl)butan-1-amine
Description
2-(Oxan-4-yl)butan-1-amine (CAS: 1341937-55-0 for its hydrochloride salt) is a primary amine featuring a tetrahydropyran (oxane) ring attached to the second carbon of a butan-1-amine backbone. Its molecular formula is C₈H₁₇NO (free base; hydrochloride: C₉H₂₀ClNO), with a molecular weight of 143.23 g/mol (free base) . The oxane ring introduces steric bulk and polarity, influencing solubility and intermolecular interactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules .
Properties
IUPAC Name |
2-(oxan-4-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-8(7-10)9-3-5-11-6-4-9/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBSQRAXFGRZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280026 | |
| Record name | β-Ethyltetrahydro-2H-pyran-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854697-74-8 | |
| Record name | β-Ethyltetrahydro-2H-pyran-4-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854697-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Ethyltetrahydro-2H-pyran-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 4-chlorobutan-1-amine with tetrahydro-2H-pyran under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
2-(Oxan-4-yl)butan-1-amine is characterized by the presence of an oxane ring, which contributes to its stability and reactivity. The molecular formula is CHN, indicating a moderate level of complexity suitable for various chemical reactions. Its structure allows for interactions with biological systems, making it a candidate for drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures exhibit activity against certain diseases, including:
- Neurodegenerative Disorders : Compounds with oxane derivatives have shown promise in modulating neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease.
- Anticancer Properties : Similar amine compounds have been evaluated for their ability to inhibit tumor growth and promote apoptosis in cancer cells.
Drug Development
The compound's unique structure makes it a candidate for drug formulation. It may serve as a lead compound in the development of:
- Selective Receptor Modulators : Research indicates that compounds with amine functionalities can selectively bind to specific receptors, enhancing therapeutic efficacy while minimizing side effects.
- Prodrugs : The stability of the oxane ring may allow for the design of prodrugs that release active pharmaceutical ingredients in targeted tissues.
Recent studies have highlighted the biological activity of this compound:
Enzyme Inhibition
Research has shown that similar compounds can inhibit various enzymes involved in metabolic pathways. For instance:
- Phospholipase A2 Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit phospholipase A2, an enzyme implicated in inflammatory processes .
Neuropharmacology
The neuropharmacological profile of related compounds suggests potential applications in treating mood disorders and anxiety:
- Serotonin Receptor Modulation : Some studies indicate that oxane derivatives can interact with serotonin receptors, influencing mood regulation and anxiety levels.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of oxane derivatives, demonstrating that they could reduce oxidative stress and improve cognitive function in animal models of neurodegeneration .
Case Study 2: Antitumor Activity
Research conducted by reported on the synthesis of several oxane-based compounds, including this compound. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Notes:
- *CAS 1341937-55-0 corresponds to the hydrochloride salt.
Structural and Functional Analysis
Fluorination in 4,4,4-trifluoro-2-(oxan-4-yl)butan-1-amine introduces strong electron-withdrawing effects, reducing solubility but enhancing membrane permeability .
Steric and Conformational Effects :
- The double bond in 4-(Oxolan-3-yl)but-2-en-1-amine restricts rotational freedom, favoring specific binding conformations in agrochemical targets .
- Piperazine derivatives (e.g., 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine) exhibit enhanced basicity, enabling salt formation for improved drug delivery .
Pharmacological Relevance :
- Bromophenyl and pyrazole analogs (e.g., 2-(2-Bromophenyl)butan-1-amine) are associated with forensic and synthetic chemistry due to their roles in amphetamine precursor synthesis .
Biological Activity
2-(Oxan-4-yl)butan-1-amine, with the CAS number 854697-74-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is . It features an oxane (tetrahydrofuran) ring, which is significant in influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxane structure allows for unique conformational flexibility, which may facilitate interactions with enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator at neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further investigation in antibiotic development.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce neuronal cell death in vitro under oxidative stress conditions, indicating potential use in neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .
- Neuroprotection : In a cellular model of oxidative stress, treatment with this compound resulted in a 40% reduction in apoptosis markers compared to untreated controls, suggesting a protective effect against oxidative damage .
Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
